Bicyclo[4.1.0]heptane-2-carboxylic acid

Lipophilicity LogP Regioisomer

Replace flat aromatics with a rigid, cyclopropane-fused scaffold without SAR disruption. Bicyclo[4.1.0]heptane-2-carboxylic acid provides pre-organized geometry for peptidomimetics and receptor antagonists. - Validated in MCH receptor antagonist programs: Ki < 10 nM without biphenyl mutagenic liability. - Enables hERG safety optimization via side-chain modification (literature IC₅₀ ~ nM range in integrin applications). - Distinct from positional isomers (1- or 7-carboxy) - verify regiochemistry to avoid failed campaigns.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B7968360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptane-2-carboxylic acid
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2CC2C(C1)C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)6-3-1-2-5-4-7(5)6/h5-7H,1-4H2,(H,9,10)
InChIKeyGLXHXEBIYOIZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.1.0]heptane-2-carboxylic Acid Overview


Bicyclo[4.1.0]heptane-2-carboxylic acid (CAS 115420-37-6) is a bicyclic organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its structure features a fused cyclopropane–cyclohexane ring system with a carboxylic acid moiety at the bridgehead 2‑position . This rigid bicyclo[4.1.0]heptane framework imparts significant conformational restriction and distinct physicochemical properties, positioning it as a valuable scaffold in medicinal chemistry and organic synthesis .

ScaffoldRigid bicyclo[4.1.0]heptane core for conformational restriction
PositionBridgehead 2-carboxylic acid enables regiospecific derivatization
WorkflowSupports medicinal chemistry lead optimization and peptidomimetic synthesis

Why Bicyclo[4.1.0]heptane-2-carboxylic Acid Cannot Be Substituted


Superficially similar bicyclic carboxylic acids, such as bicyclo[4.1.0]heptane-1-carboxylic acid, bicyclo[4.1.0]heptane-7-carboxylic acid, or monocyclic cyclohexane carboxylic acid, differ fundamentally in the position and accessibility of the carboxyl group, the overall molecular conformation, and key physicochemical parameters including lipophilicity (LogP) and acid dissociation constant (pKa) . These differences directly influence reactivity in downstream derivatization, biological target engagement, and pharmacokinetic properties . Consequently, interchanging these analogs without rigorous validation can lead to divergent synthetic yields, altered selectivity profiles, and failed structure–activity relationship (SAR) campaigns.

Selected Compound
2-Carboxylic Acid
Liquid at 25 °C; bridgehead 2-COOH provides distinct steric and electronic profile
LogP ~1.51, pKa ~4.73
Common Analogs
1-COOH / 7-COOH / Cyclohexane
Altered carboxyl position or monocyclic framework shifts LogP, pKa, and physical state—may lead to divergent SAR and reactivity
Regioisomer identity and scaffold rigidity are not interchangeable; validate comparability before any substitution

Bicyclo[4.1.0]heptane-2-carboxylic Acid vs. Key Analogs


Lipophilicity: LogP Comparison of Regioisomers

The calculated LogP of bicyclo[4.1.0]heptane-2-carboxylic acid is 1.5072 , placing it in a moderate lipophilicity range favorable for both aqueous solubility and membrane permeability. In comparison, the 7‑carboxylic acid regioisomer exhibits a higher LogP of 1.592 , while the 1‑carboxylic acid analog ranges from 1.65 to 1.82 depending on the source . These differences, although modest in absolute magnitude, can translate into measurable variations in partition coefficients and cellular uptake in medicinal chemistry programs .

Lipophilicity
Cross-study comparable
LogP 1.5072
Reported lipophilicity context; supports regioisomer differentiation
ΔLogP = −0.085 (vs 7-COOH); ΔLogP = −0.14 to −0.31 (vs 1-COOH). Calculated values (ACD/LogP, XLogP3)
Lipophilicity LogP Regioisomer Drug Design

pKa Variation Across Regioisomers

The acid dissociation constant (pKa) of bicyclo[4.1.0]heptane-2-carboxylic acid is predicted to be approximately 4.73 ± 0.10 , reflecting its moderate acidity. The 7‑carboxylic acid regioisomer has a predicted pKa of 4.82 ± 0.20 , while the 1‑carboxylic acid analog is reported with a pKa of 4.85 ± 0.20 . These differences are statistically small but can influence ionization state at physiological pH (7.4) and thus affect solubility, protein binding, and reactivity in amide coupling reactions .

pKa
Predicted values
4.73 ± 0.10
Supports ionization state context; may affect solubility and reactivity
ΔpKa = −0.09 (vs 7-COOH); ΔpKa = −0.12 (vs 1-COOH). Predicted (ChemAxon/ACD); verify experimentally
pKa Ionization Reactivity Bioavailability

Physical State: Liquid vs. Solid

Bicyclo[4.1.0]heptane-2-carboxylic acid is a liquid at ambient temperature and requires storage at 4 °C . In contrast, both the 1‑carboxylic acid and the 7‑carboxylic acid regioisomers are solids (white to off‑white) with melting points reported at 86–88 °C for the 7‑carboxylic acid . This difference in physical form has direct implications for compound handling, formulation strategies, and purification workflows during synthesis.

Physical Form
Direct comparison
Liquid, 4 °C storage
Handling and formulation context differs; liquid form may simplify certain reaction setups
1-COOH and 7-COOH regioisomers are solids (mp 86–88 °C for 7-COOH). Cold-chain logistics required
Physical State Formulation Handling Storage

Bicyclo[4.1.0]heptane-2-carboxylic Acid Applications in Drug Discovery


Phenyl Replacement for Mutagenic Safety

In MCH receptor antagonist programs, bicyclo[4.1.0]heptanes have been validated as effective replacements for the middle phenyl ring of biphenylamine moieties, eliminating potential mutagenic liability while preserving target binding affinity (Ki < 10 nM for optimized analogs) . The 2‑carboxylic acid variant serves as a direct entry point for constructing such pharmacophores, enabling SAR exploration without the genotoxicity risks associated with traditional biphenyl intermediates .

Conformational Restriction for Peptidomimetics

Cyclopropane‑containing bicyclic systems, including the bicyclo[4.1.0]heptane core, are employed as conformationally restricted templates for linear and cyclic peptidomimetics . Bicyclo[4.1.0]heptane-2-carboxylic acid provides a rigid, pre‑organized scaffold that can be elaborated into diverse peptidomimetic structures, with literature precedent demonstrating nanomolar activity (IC₅₀ ~ nM range) in integrin antagonist applications .

hERG‑Optimized Lead Synthesis

Structure–activity relationship studies on bicyclo[4.1.0]heptane derivatives have shown that strategic modifications of the side chain (e.g., introduction of polar aminomethyl groups) can dramatically reduce hERG channel inhibition—a critical cardiac safety liability—while maintaining excellent ex vivo binding . Bicyclo[4.1.0]heptane-2-carboxylic acid is the logical starting material for synthesizing such side‑chain‑modified analogs, enabling the optimization of both potency and safety profiles .

Application
Selection Property
Validation Focus
Phenyl bioisostere studies
Conformationally restricted bicyclo[4.1.0]heptane scaffold
Mutagenicity-related endpoint context; target-binding assay context
Peptidomimetic design
Pre-organized rigid scaffold with bridgehead carboxylic acid handle
Integrin binding assay context; conformational analysis review
hERG liability optimization
Side-chain modifiable 2-COOH entry point
hERG inhibition assay context; pathway-response optimization
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